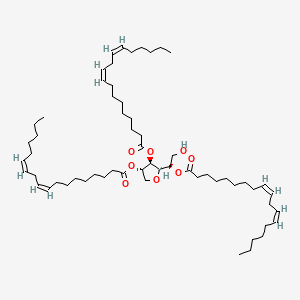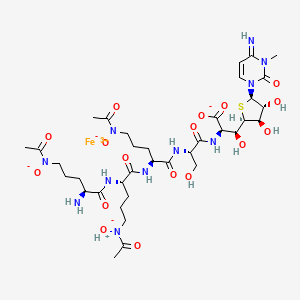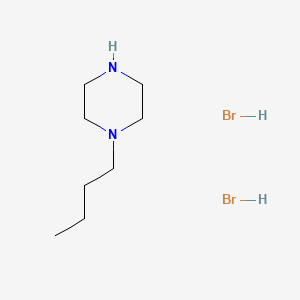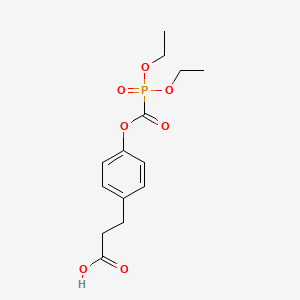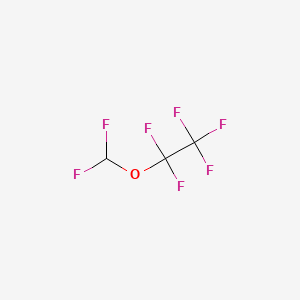
(Difluoromethoxy)pentafluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Difluoromethoxy)pentafluoroethane is a fluorinated organic compound with the molecular formula C3HF7O. This compound is part of a class of chemicals known for their high stability and unique chemical properties, making them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethoxy)pentafluoroethane typically involves the reaction of difluoromethyl ether with pentafluoroethane under controlled conditions. The reaction is often catalyzed by a metal catalyst such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions generally include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced separation techniques, such as distillation or chromatography, ensures the isolation of high-purity this compound from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
(Difluoromethoxy)pentafluoroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.
Substitution: It can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy pentafluoroethanol, while reduction could produce difluoromethoxy tetrafluoroethane.
Wissenschaftliche Forschungsanwendungen
(Difluoromethoxy)pentafluoroethane has several applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, especially in designing molecules with enhanced bioavailability and metabolic stability.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which (Difluoromethoxy)pentafluoroethane exerts its effects involves its interaction with various molecular targets. The compound’s fluorine atoms contribute to its high electronegativity and ability to form strong bonds with other atoms. This property allows it to participate in various chemical reactions, influencing the activity of enzymes and other biological molecules. The pathways involved often include the formation of stable intermediates that facilitate the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethane: A simpler fluorinated compound with fewer fluorine atoms.
Pentafluoroethane: Similar in structure but lacks the difluoromethoxy group.
Trifluoromethoxybenzene: Contains a trifluoromethoxy group instead of difluoromethoxy.
Uniqueness
(Difluoromethoxy)pentafluoroethane is unique due to the presence of both difluoromethoxy and pentafluoroethane moieties in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that require these characteristics.
Eigenschaften
CAS-Nummer |
53997-64-1 |
|---|---|
Molekularformel |
C3HF7O |
Molekulargewicht |
186.03 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-1,1,2,2,2-pentafluoroethane |
InChI |
InChI=1S/C3HF7O/c4-1(5)11-3(9,10)2(6,7)8/h1H |
InChI-Schlüssel |
YMHVQCDYVNJVQE-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


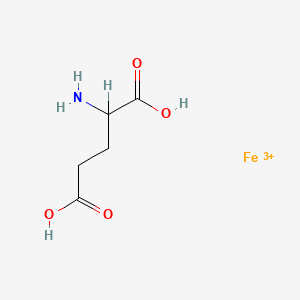

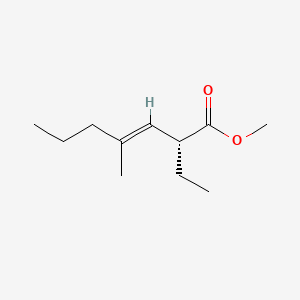
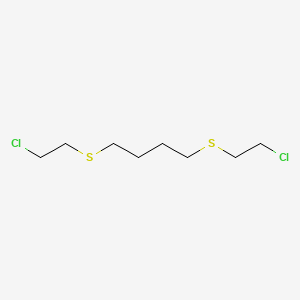
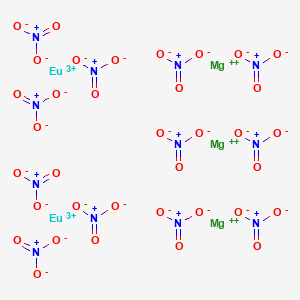
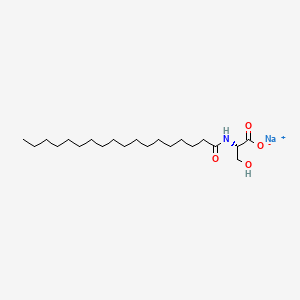
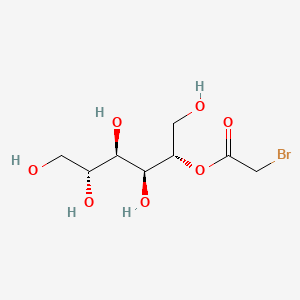
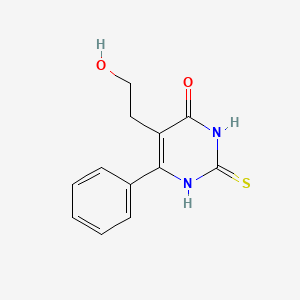
![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
